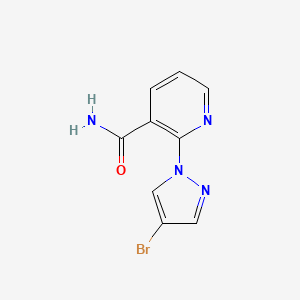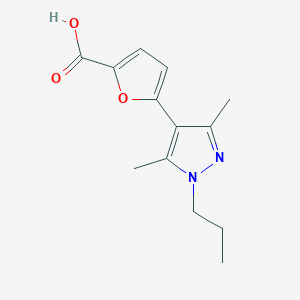
2-(4-Bromopyrazol-1-yl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromopyrazol-1-yl)pyridine-3-carboxamide is a chemical compound that has gained significant attention in scientific research. It is a pyridine derivative that has been synthesized through various methods and has shown promising results in various applications.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromopyrazol-1-yl)pyridine-3-carboxamide involves its interaction with specific cellular targets. It has been reported to inhibit the activity of protein kinases, which play a crucial role in cellular signaling pathways. This inhibition leads to the disruption of cellular processes, ultimately resulting in the observed effects on cancer cells and inflammatory responses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been reported to have anticancer activity by inhibiting the growth of cancer cells. It has also been shown to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases. Additionally, it has been reported to have an effect on cellular signaling pathways, which play a crucial role in various physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(4-Bromopyrazol-1-yl)pyridine-3-carboxamide in lab experiments include its high yield and purity, as well as its potential for use in various scientific research applications. However, there are also limitations to its use, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for the study of 2-(4-Bromopyrazol-1-yl)pyridine-3-carboxamide. One potential direction is the further study of its anticancer activity and its potential use in cancer treatment. Additionally, further studies are needed to determine its safety and efficacy in the treatment of inflammatory diseases. Furthermore, the identification of new cellular targets for this compound could lead to the development of new therapeutic applications for this compound.
Métodos De Síntesis
The synthesis of 2-(4-Bromopyrazol-1-yl)pyridine-3-carboxamide has been reported through various methods. One of the most common methods involves the reaction of 4-bromopyrazole-1-carboxylic acid with acetic anhydride, followed by the reaction of the resulting product with 3-aminopyridine. This method yields the desired compound with a high yield and purity.
Aplicaciones Científicas De Investigación
2-(4-Bromopyrazol-1-yl)pyridine-3-carboxamide has shown promising results in various scientific research applications. It has been reported to have anticancer activity by inhibiting the growth of cancer cells. It has also been used as a tool in the study of protein kinases, which play a crucial role in cellular signaling pathways. Additionally, it has been reported to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
2-(4-bromopyrazol-1-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN4O/c10-6-4-13-14(5-6)9-7(8(11)15)2-1-3-12-9/h1-5H,(H2,11,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXNSPLHADAQHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=C(C=N2)Br)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2-aminoethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B7560513.png)
![2-[5-(diethylsulfamoyl)pyridin-2-yl]sulfonyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7560520.png)
![(3-Aminocyclohexyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B7560528.png)
![3-[Methyl(oxolan-2-ylmethyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B7560533.png)
![2-[(2,5-Dimethylthiophen-3-yl)sulfonyl-(2-methylpropyl)amino]acetic acid](/img/structure/B7560537.png)
![2-[(2-Chlorophenyl)methoxy]-1-piperazin-1-ylethanone](/img/structure/B7560539.png)
![Methyl 2-[(2,3,4,5,6-pentafluorobenzoyl)amino]benzoate](/img/structure/B7560544.png)




![benzyl 4-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B7560600.png)

